molecular formula C14H20N2O2 B1612307 Ethyl 4-(4-methylpiperazin-1-YL)benzoate CAS No. 773137-71-6

Ethyl 4-(4-methylpiperazin-1-YL)benzoate

Cat. No. B1612307
CAS RN: 773137-71-6
M. Wt: 248.32 g/mol
InChI Key: VKWDRYXONDYIGN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylpiperazin-1-YL)benzoate is a chemical compound with the molecular formula C14H20N2O2 . It is used in scientific research and has diverse applications, including drug development, medicinal chemistry, and pharmaceutical synthesis.


Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-(4-methylpiperazin-1-YL)benzoate has been reported in the literature. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor toward imatinib, has been described . The synthesis involved the direct reductive alkylation of 4-formylbenzoic acid with 1-methylpiperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-methylpiperazin-1-YL)benzoate can be inferred from its molecular formula C14H20N2O2 . Detailed properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Synthesis of New Amides

The compound is used in the synthesis of new amides of the N-methylpiperazine series . It is involved in reactions with 4-chlorobenzoyl chloride and 4-methyl-3-nitroaniline to synthesize new carboxylic acid amides containing an N-methylpiperazine fragment .

Production of Antileukemic Agents

It plays a crucial role in the production of antileukemic agents. For instance, it is used in the synthesis of the antileukemic agent imatinib . Imatinib is a therapeutic agent used to treat leukemia by specifically inhibiting the activity of tyrosine kinases .

Biological Activity Studies

The compound is used in biological activity studies. Piperazines and substituted piperazines, such as Ethyl 4-(4-methylpiperazin-1-YL)benzoate, are found in many biologically active compounds across different therapeutic areas . They are used in the treatment of various conditions, including fungal infections, bacterial infections, malaria, and psychotic disorders .

Synthesis of Benzimidazole Analogs

It is used in the synthesis of benzimidazole analogs of sildenafil, which is marketed for the treatment of erectile dysfunction . This highlights its importance in the development of new pharmaceuticals.

Intermediate in Veterinary Medicine

The compound serves as an intermediate in veterinary medicine . This suggests its potential use in the development of treatments for various animal diseases.

Preparation of Dyes

It is employed as a precursor in the preparation of dyes . This indicates its potential application in the textile industry and other industries that require dyes.

Non-Linear Optical (NLO) Materials

In recent years, the compound has found applications in the field of Non-Linear Optical (NLO) materials . These materials are important in the design and development of efficient optical devices due to their applications in photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, and energy storage devices .

properties

IUPAC Name

ethyl 4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-4-6-13(7-5-12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWDRYXONDYIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609787
Record name Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methylpiperazin-1-YL)benzoate

CAS RN

773137-71-6
Record name Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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